molecular formula C9H6ClFN2O B7818214 2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one

2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one

Cat. No.: B7818214
M. Wt: 212.61 g/mol
InChI Key: TWJRYCIXGXFWGV-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzylamine with fluoroacetic acid to form an intermediate, which is then cyclized to produce the quinazolinone core. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Cyclization: Catalysts like Lewis acids or transition metal complexes.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom can enhance its binding affinity and selectivity towards these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-4(3H)-quinazolinone
  • 6-fluoro-2-methylquinazolin-4-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one

Uniqueness

2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one stands out due to the presence of both the chloromethyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-(chloromethyl)-6-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJRYCIXGXFWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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